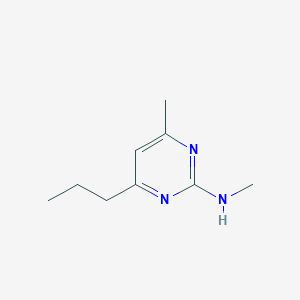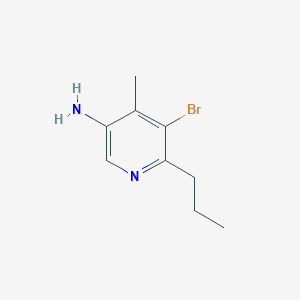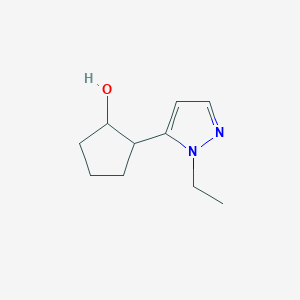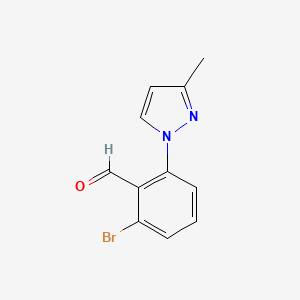![molecular formula C8H8N2O B15271382 3-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B15271382.png)
3-Methylimidazo[1,2-a]pyridin-8-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methylimidazo[1,2-a]pyridin-8-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylimidazo[1,2-a]pyridin-8-ol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions . Another approach involves the use of oxidative coupling reactions to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes such as multicomponent reactions and tandem reactions. These methods are preferred due to their efficiency and ability to produce high yields of the desired compound .
化学反应分析
Types of Reactions: 3-Methylimidazo[1,2-a]pyridin-8-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in radical reactions and transition metal-catalyzed reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine N-oxides, while substitution reactions can yield various alkylated or halogenated derivatives .
科学研究应用
3-Methylimidazo[1,2-a]pyridin-8-ol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Methylimidazo[1,2-a]pyridin-8-ol involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis .
相似化合物的比较
- Imidazo[1,2-a]pyridine
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- Imidazo[1,2-a]pyrimidine
Comparison: 3-Methylimidazo[1,2-a]pyridin-8-ol is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other imidazo[1,2-a]pyridine derivatives. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and development .
属性
分子式 |
C8H8N2O |
|---|---|
分子量 |
148.16 g/mol |
IUPAC 名称 |
3-methylimidazo[1,2-a]pyridin-8-ol |
InChI |
InChI=1S/C8H8N2O/c1-6-5-9-8-7(11)3-2-4-10(6)8/h2-5,11H,1H3 |
InChI 键 |
FBISBXUANJGHNI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN=C2N1C=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



amine](/img/structure/B15271304.png)
![[1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B15271324.png)
amine](/img/structure/B15271337.png)






![2-[(Prop-2-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B15271374.png)



